molecular formula C17H23Cl2N3O B13747161 2-(3,4-dichlorophenyl)-1-[(2S)-2-(pyrrolidin-1-ylmethyl)piperazin-1-yl]ethanone CAS No. 260992-21-0

2-(3,4-dichlorophenyl)-1-[(2S)-2-(pyrrolidin-1-ylmethyl)piperazin-1-yl]ethanone

Cat. No.: B13747161
CAS No.: 260992-21-0
M. Wt: 356.3 g/mol
InChI Key: JWJIFXKTIDOFGJ-AWEZNQCLSA-N
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Description

2-(3,4-dichlorophenyl)-1-[(2S)-2-(pyrrolidin-1-ylmethyl)piperazin-1-yl]ethanone is a synthetic organic compound that belongs to the class of piperazine derivatives. These compounds are often studied for their potential pharmacological properties, including their effects on the central nervous system.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(3,4-dichlorophenyl)-1-[(2S)-2-(pyrrolidin-1-ylmethyl)piperazin-1-yl]ethanone typically involves multiple steps, starting from commercially available starting materials. A common synthetic route might include:

    Formation of the piperazine ring: This can be achieved through the reaction of an appropriate amine with a dihaloalkane.

    Introduction of the pyrrolidine moiety: This step involves the reaction of the piperazine intermediate with a pyrrolidine derivative.

    Attachment of the 3,4-dichlorophenyl group: This can be done through a nucleophilic substitution reaction, where the piperazine-pyrrolidine intermediate reacts with a 3,4-dichlorophenyl halide.

Industrial Production Methods

Industrial production methods for such compounds often involve optimization of the synthetic route to maximize yield and purity while minimizing costs and environmental impact. This might include the use of continuous flow reactors, advanced purification techniques, and green chemistry principles.

Chemical Reactions Analysis

Types of Reactions

2-(3,4-dichlorophenyl)-1-[(2S)-2-(pyrrolidin-1-ylmethyl)piperazin-1-yl]ethanone can undergo various chemical reactions, including:

    Oxidation: This reaction can introduce oxygen-containing functional groups.

    Reduction: This reaction can remove oxygen-containing functional groups or reduce double bonds.

    Substitution: This reaction can replace one functional group with another.

Common Reagents and Conditions

    Oxidation: Common reagents include potassium permanganate (KMnO₄) or chromium trioxide (CrO₃).

    Reduction: Common reagents include lithium aluminum hydride (LiAlH₄) or hydrogen gas (H₂) with a palladium catalyst.

    Substitution: Common reagents include halides (e.g., bromine or chlorine) and nucleophiles (e.g., amines or alcohols).

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield ketones or carboxylic acids, while reduction might yield alcohols or alkanes.

Scientific Research Applications

    Chemistry: As a building block for the synthesis of more complex molecules.

    Biology: As a tool for studying biological processes and pathways.

    Medicine: As a potential therapeutic agent for treating neurological disorders.

    Industry: As an intermediate in the production of pharmaceuticals or agrochemicals.

Mechanism of Action

The mechanism of action of 2-(3,4-dichlorophenyl)-1-[(2S)-2-(pyrrolidin-1-ylmethyl)piperazin-1-yl]ethanone likely involves interaction with specific molecular targets, such as receptors or enzymes, in the central nervous system. This interaction can modulate the activity of these targets, leading to changes in cellular signaling pathways and physiological effects.

Comparison with Similar Compounds

Similar Compounds

  • 2-(3,4-dichlorophenyl)-1-(piperazin-1-yl)ethanone
  • 2-(3,4-dichlorophenyl)-1-[(2S)-2-(methylpiperazin-1-yl]ethanone
  • 2-(3,4-dichlorophenyl)-1-[(2S)-2-(pyrrolidin-1-ylmethyl)piperidin-1-yl]ethanone

Uniqueness

The uniqueness of 2-(3,4-dichlorophenyl)-1-[(2S)-2-(pyrrolidin-1-ylmethyl)piperazin-1-yl]ethanone lies in its specific structural features, such as the presence of both the pyrrolidine and piperazine rings, which can confer unique pharmacological properties compared to similar compounds.

Properties

CAS No.

260992-21-0

Molecular Formula

C17H23Cl2N3O

Molecular Weight

356.3 g/mol

IUPAC Name

2-(3,4-dichlorophenyl)-1-[(2S)-2-(pyrrolidin-1-ylmethyl)piperazin-1-yl]ethanone

InChI

InChI=1S/C17H23Cl2N3O/c18-15-4-3-13(9-16(15)19)10-17(23)22-8-5-20-11-14(22)12-21-6-1-2-7-21/h3-4,9,14,20H,1-2,5-8,10-12H2/t14-/m0/s1

InChI Key

JWJIFXKTIDOFGJ-AWEZNQCLSA-N

Isomeric SMILES

C1CCN(C1)C[C@@H]2CNCCN2C(=O)CC3=CC(=C(C=C3)Cl)Cl

Canonical SMILES

C1CCN(C1)CC2CNCCN2C(=O)CC3=CC(=C(C=C3)Cl)Cl

Origin of Product

United States

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